(3-CHLORO-2-FLUOROPYRIDIN-4-YL)METHANAMINE
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Overview
Description
(3-CHLORO-2-FLUOROPYRIDIN-4-YL)METHANAMINE is a chemical compound with the molecular formula C6H6ClFN2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chlorine and fluorine atoms in the pyridine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of (3-CHLORO-2-FLUOROPYRIDIN-4-YL)METHANAMINE involves several steps, typically starting with the fluorination of pyridine derivatives. One common method involves the use of Selectfluor®, a fluorinating agent, to introduce the fluorine atom into the pyridine ring. The chlorination step can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
(3-CHLORO-2-FLUOROPYRIDIN-4-YL)METHANAMINE undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines. Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted pyridines .
Scientific Research Applications
(3-CHLORO-2-FLUOROPYRIDIN-4-YL)METHANAMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of (3-CHLORO-2-FLUOROPYRIDIN-4-YL)METHANAMINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved can vary, but they often include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
(3-CHLORO-2-FLUOROPYRIDIN-4-YL)METHANAMINE can be compared with other fluorinated and chlorinated pyridine derivatives, such as:
- 2-Pyridinemethanamine, 4-chloro-3-fluoro-
- 3-Pyridinemethanamine, 2-chloro-4-fluoro-
- 4-Pyridinemethanamine, 2-chloro-3-fluoro-
These compounds share similar structural features but differ in the position of the chlorine and fluorine atoms. This positional variation can lead to differences in their chemical reactivity, biological activity, and physical properties. For example, the position of the fluorine atom can influence the compound’s electron density and, consequently, its reactivity in nucleophilic substitution reactions .
Properties
IUPAC Name |
(3-chloro-2-fluoropyridin-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c7-5-4(3-9)1-2-10-6(5)8/h1-2H,3,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRULNRWFDIVFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CN)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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